(S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an acetamido group, and a chlorobenzyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the acetamido group, and the attachment of the chlorobenzyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with acetamido and chlorobenzyl groups. Examples include:
- (S)-2-((2S,4R)-4-acetamido-2-(4-fluorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate
- (S)-2-((2S,4R)-4-acetamido-2-(4-bromobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate
Uniqueness
The uniqueness of (S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27ClN2O4 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
[(1S)-2-[(2S,4R)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidin-1-yl]-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C24H27ClN2O4/c1-16(28)26-21-12-13-27(22(15-21)14-18-8-10-20(25)11-9-18)24(30)23(31-17(2)29)19-6-4-3-5-7-19/h3-11,21-23H,12-15H2,1-2H3,(H,26,28)/t21-,22+,23+/m1/s1 |
InChI Key |
ZKNOZMLEELSSCI-VJBWXMMDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCN([C@H](C1)CC2=CC=C(C=C2)Cl)C(=O)[C@H](C3=CC=CC=C3)OC(=O)C |
Canonical SMILES |
CC(=O)NC1CCN(C(C1)CC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.